(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Overview
Description
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and diol groups. Its stereochemistry is defined by the (2R,3R,4R) configuration, which plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected pyrrolidine derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction, often using formaldehyde and a base.
Diol Formation: The diol groups are introduced via oxidation reactions, typically using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Stereoselective Reactions: Ensuring the correct stereochemistry is crucial, and this is often achieved through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique reactivity and stereochemistry.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the enzyme’s conformation and activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol: Lacks the methyl group at position 1.
(2R,3R,4R)-2-(hydroxymethyl)-1-ethylpyrrolidine-3,4-diol: Contains an ethyl group instead of a methyl group at position 1.
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-triol: Contains an additional hydroxyl group.
Uniqueness
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to selectively interact with enzymes and receptors makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVOJPDDTVFNFJ-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H]([C@H]1CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151972 | |
Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117956-55-5 | |
Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117956555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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